REACTION_CXSMILES
|
C1(C(=CC=CC=1)O)O.C(OC1C(=CC=CC=1)OC(=O)C1C=CC=CC=1)(=O)C1C=CC=CC=1.C([O:41][C:42]1[C:43](=[CH:53][C:54]([N+:57]([O-:59])=[O:58])=[CH:55][CH:56]=1)[O:44]C(=O)C1C=CC=CC=1)(=O)C1C=CC=CC=1>>[N+:57]([C:54]1[CH:53]=[C:43]([OH:44])[C:42](=[CH:56][CH:55]=1)[OH:41])([O-:59])=[O:58]
|
Name
|
3,4-dialkoxyanilines
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C=1(O)C(O)=CC=CC1
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(C1=CC=CC=C1)(=O)OC=1C(OC(C2=CC=CC=C2)=O)=CC=CC1
|
Name
|
4-nitropyrocatechol dibenzoate
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(C1=CC=CC=C1)(=O)OC=1C(OC(C2=CC=CC=C2)=O)=CC(=CC1)[N+](=O)[O-]
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Name
|
|
Type
|
product
|
Smiles
|
[N+](=O)([O-])C=1C=C(C(O)=CC1)O
|
Type | Value | Analysis |
---|---|---|
YIELD: PERCENTYIELD | 50% |
Name
|
|
Type
|
product
|
Smiles
|
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |